1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea
CAS No.: 1798037-64-5
Cat. No.: VC7565605
Molecular Formula: C18H23N3O2S
Molecular Weight: 345.46
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1798037-64-5 |
---|---|
Molecular Formula | C18H23N3O2S |
Molecular Weight | 345.46 |
IUPAC Name | 1-[4-(3-methoxypiperidin-1-yl)phenyl]-3-(thiophen-2-ylmethyl)urea |
Standard InChI | InChI=1S/C18H23N3O2S/c1-23-16-4-2-10-21(13-16)15-8-6-14(7-9-15)20-18(22)19-12-17-5-3-11-24-17/h3,5-9,11,16H,2,4,10,12-13H2,1H3,(H2,19,20,22) |
Standard InChI Key | ZZDOOYLFFIJICP-UHFFFAOYSA-N |
SMILES | COC1CCCN(C1)C2=CC=C(C=C2)NC(=O)NCC3=CC=CS3 |
Introduction
The compound 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea is a complex organic molecule that combines elements of piperidine, phenyl, and thiophene rings with a urea linkage. This compound is of interest in various fields, including pharmaceuticals and organic chemistry, due to its potential biological activities and structural complexity.
Synthesis
The synthesis of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea would likely involve multiple steps, including:
-
Formation of 3-Methoxypiperidine: This can be achieved by methylating piperidine with methanol using a suitable catalyst.
-
Synthesis of 4-(3-Methoxypiperidin-1-yl)phenylamine: This intermediate is prepared by reacting 3-methoxypiperidine with 4-bromoaniline under appropriate conditions.
-
Coupling with Thiophen-2-ylmethyl Isocyanate: The final step involves coupling the phenylamine intermediate with thiophen-2-ylmethyl isocyanate to form the urea linkage.
Potential Applications
While specific applications of 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea are not detailed, compounds with similar structures are often explored for their biological activities, such as enzyme inhibition or receptor binding. The presence of a thiophene ring and a urea linkage suggests potential utility in pharmaceutical research.
Data Tables
Due to the lack of specific data on 1-(4-(3-Methoxypiperidin-1-yl)phenyl)-3-(thiophen-2-ylmethyl)urea, the following table provides general information on related compounds:
Compound | Molecular Weight (g/mol) | Potential Applications |
---|---|---|
1-(4-Methoxypiperidin-1-yl)phenyl-3-(thiophen-2-yl)urea | 331.4 | Pharmaceutical Research |
N-(1-acetylpiperidin-4-yl)-N'-[4-(trifluoromethoxy)phenyl]urea | 345.32 | Soluble Epoxide Hydrolase Inhibitor |
1-(2-Methoxyethyl)-1-(1-propylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea | 387.4 | Potential Biological Activities |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume